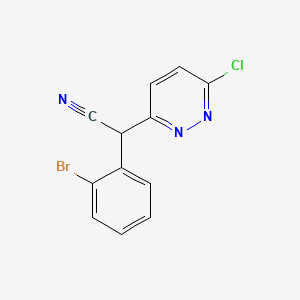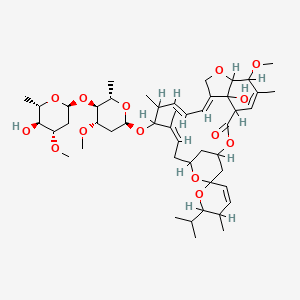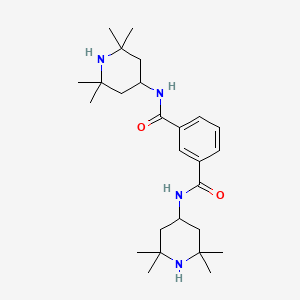
2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile is an organic compound that features both bromophenyl and chloropyridazinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the bromophenyl intermediate: This could involve bromination of a phenyl precursor.
Formation of the chloropyridazinyl intermediate: This might involve chlorination of a pyridazine precursor.
Coupling reaction: The final step would involve coupling the two intermediates under specific conditions, possibly using a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the bromophenyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The bromine and chlorine atoms could be targets for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could yield an amine.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Drug Development: Potential use as a scaffold for developing new pharmaceuticals.
Biological Studies: Used in studies to understand its interaction with biological molecules.
Industry
Materials Science:
Agriculture: Possible use in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)ethanone
- 2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)ethanol
Uniqueness
2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile is unique due to its specific combination of bromophenyl and chloropyridazinyl groups, which may confer unique chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
2-(2-bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClN3/c13-10-4-2-1-3-8(10)9(7-15)11-5-6-12(14)17-16-11/h1-6,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAWCCQCISRDPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)C2=NN=C(C=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423354 |
Source


|
| Record name | 2-(2-bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338405-54-2 |
Source


|
| Record name | 2-(2-bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate](/img/structure/B1276376.png)

![5-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B1276380.png)



![6-Aminobenzo[d]thiazol-2(3H)-one](/img/structure/B1276385.png)


